molecular formula C8H11BrOSSe B14501249 Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide CAS No. 63606-98-4

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide

Katalognummer: B14501249
CAS-Nummer: 63606-98-4
Molekulargewicht: 314.11 g/mol
InChI-Schlüssel: JXHQNLFRCRWEHJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide is a compound that features a unique combination of selenium and thiophene moieties. Thiophene is a five-membered aromatic ring containing sulfur, known for its diverse applications in medicinal chemistry and material science . The incorporation of selenium into organic compounds often enhances their biological activity, making them valuable in various scientific research fields.

Vorbereitungsmethoden

The synthesis of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide typically involves the reaction of 2-acetylthiophene with selenium reagents under specific conditions. One common method includes the use of t-butoxide in dimethyl sulfoxide (DMSO) as a solvent, followed by chromatographic separation to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide undergoes various chemical reactions, including:

    Oxidation: The selenium moiety can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium center to selenide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.

Wissenschaftliche Forschungsanwendungen

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide involves its interaction with molecular targets through the selenium moiety. Selenium can form selenoproteins, which play crucial roles in various biological processes, including antioxidant defense and redox regulation. The thiophene ring may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide can be compared with other selenium-containing thiophene derivatives. Similar compounds include:

Eigenschaften

CAS-Nummer

63606-98-4

Molekularformel

C8H11BrOSSe

Molekulargewicht

314.11 g/mol

IUPAC-Name

dimethyl-(2-oxo-2-thiophen-2-ylethyl)selanium;bromide

InChI

InChI=1S/C8H11OSSe.BrH/c1-11(2)6-7(9)8-4-3-5-10-8;/h3-5H,6H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

JXHQNLFRCRWEHJ-UHFFFAOYSA-M

Kanonische SMILES

C[Se+](C)CC(=O)C1=CC=CS1.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.